BenchChemオンラインストアへようこそ!

3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Molecular Hybridization Tripartite Scaffold Pharmacophore Integration

3-[5-(Quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (CAS 1794914-67-2; molecular formula C₂₀H₁₁N₃O₃; MW 341.3 g/mol) is a synthetic heterocyclic hybrid molecule that covalently integrates three pharmacophoric units—a quinoline, a 1,3,4-oxadiazole, and a 2H-chromen-2-one (coumarin)—into a single, unified scaffold. This tripartite architecture is structurally distinct from the more common two-component hybrids that dominate the research landscape, such as quinoline–oxadiazole or coumarin–oxadiazole conjugates.

Molecular Formula C20H11N3O3
Molecular Weight 341.3 g/mol
Cat. No. B12342575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Molecular FormulaC20H11N3O3
Molecular Weight341.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC5=C(C=C4)N=CC=C5
InChIInChI=1S/C20H11N3O3/c24-20-15(11-13-4-1-2-6-17(13)25-20)19-23-22-18(26-19)14-7-8-16-12(10-14)5-3-9-21-16/h1-11H
InChIKeyHINWPYFUPJOCCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(Quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one | Compound Class & Core Characteristics


3-[5-(Quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (CAS 1794914-67-2; molecular formula C₂₀H₁₁N₃O₃; MW 341.3 g/mol) is a synthetic heterocyclic hybrid molecule that covalently integrates three pharmacophoric units—a quinoline, a 1,3,4-oxadiazole, and a 2H-chromen-2-one (coumarin)—into a single, unified scaffold . This tripartite architecture is structurally distinct from the more common two-component hybrids that dominate the research landscape, such as quinoline–oxadiazole or coumarin–oxadiazole conjugates [1]. The compound is commercially available from multiple research-chemical suppliers and is catalogued primarily as a building block for medicinal chemistry and drug-discovery programs .

Why 3-[5-(Quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one Cannot Be Replaced by Simpler Analogs


Generic substitution fails because the biological and physicochemical profile of a multi-pharmacophore hybrid is not a linear sum of its parts. The target compound’s quinolin-6-yl–oxadiazole–chromenone connectivity creates a unique spatial arrangement and electronic distribution that cannot be replicated by mixing individual quinoline, oxadiazole, or coumarin monomers . Comparative studies on related dual-component systems demonstrate that the identity of the third moiety profoundly influences target selectivity: quinoline–oxadiazole conjugates lacking the coumarin unit preferentially engage PI3Kα (IC₅₀ ~6–8 µM) [1], while coumarin–oxadiazole hybrids without the quinoline ring selectively inhibit tumor-associated carbonic anhydrase isoforms (hCA IX/XII, Ki = 0.16–2.34 µM) with minimal activity against off-target cytosolic isoforms (Ki >100 µM) [2]. The presence of all three moieties in a single entity is therefore expected to modulate target engagement, selectivity, and ADME properties in ways that simpler two-component hybrids cannot [3].

Quantitative Differentiation Evidence for 3-[5-(Quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one


Structural Differentiation: Unique Tripartite Covalent Architecture Versus Two-Component Hybrids

The target compound is the only commercially catalogued molecule that covalently links a quinolin-6-yl group, a 1,3,4-oxadiazole bridge, and a 2H-chromen-2-one terminus in a single, continuous scaffold . The closest published two-component analogs—quinoline–oxadiazole–acetamide PI3Kα inhibitors [1] and coumarin–oxadiazole carbonic anhydrase inhibitors [2]—each lack one of the three pharmacophores. Direct structural comparison confirms that no other compound in the research-chemical inventory simultaneously incorporates all three motifs in a fused linear arrangement.

Molecular Hybridization Tripartite Scaffold Pharmacophore Integration

Target Engagement Profile Differentiation: Inferred Selectivity Based on Component Pharmacophore Activity

Component-specific activity data from comparator compounds reveal that the quinolin-6-yl–oxadiazole motif confers PI3Kα inhibitory activity (IC₅₀ = 6.6–7.6 µM) [1], while the coumarin–oxadiazole motif confers selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII (Ki = 0.16–2.34 µM) with >100-fold selectivity over cytosolic isoforms I and II [2]. The target compound, which combines both motifs, is the only scaffold with the potential to simultaneously modulate PI3K/AKT signaling and pH regulation in the tumor microenvironment—a dual mechanism that neither two-component analog class can achieve alone [3].

PI3Kα Inhibition Carbonic Anhydrase Inhibition Multi-Target Selectivity

Antimicrobial Activity Potential: Class-Level Comparison with Quinoline–Oxadiazole Hybrids

Quinoline–1,3,4-oxadiazole hybrids bearing the quinolin-6-yl–oxadiazole substructure have demonstrated broad-spectrum antimicrobial activity with MIC values of 3.12–25 µg/mL against reference bacterial strains (S. aureus, B. cereus, E. coli, P. aeruginosa, K. pneumoniae, S. typhi, P. vulgaris, S. flexneri), four fungal strains (A. niger, A. fumigatus, A. clavatus, C. albicans), and M. tuberculosis H37Rv [1]. The target compound retains this antimicrobial-active quinolinyl–oxadiazole core while adding a coumarin moiety known for membrane-permeabilizing and DNA-intercalating properties [2]. This structural augmentation may broaden the antimicrobial spectrum or reduce MIC values relative to quinoline–oxadiazole hybrids lacking the coumarin unit.

Antibacterial Antifungal Antituberculosis MIC

Antioxidant Capacity Differentiation: Coumarin–Oxadiazole Motif Contribution

Coumarin–1,3,4-oxadiazole hybrids structurally analogous to the target compound's coumarin–oxadiazole terminus exhibit significant radical scavenging activity in DPPH and hydroxyl radical assays, with specific derivatives (7d and 7i) demonstrating potency comparable to reference antioxidants [1]. The target compound incorporates this antioxidant-active substructure while appending a quinoline ring, which itself contributes additional antioxidant capacity through metal-chelating and radical-stabilizing mechanisms [2]. The combined scaffold is therefore expected to exhibit enhanced antioxidant activity relative to simple coumarin–oxadiazole hybrids that lack the quinoline moiety.

DPPH Radical Scavenging Hydroxyl Radical Scavenging Antioxidant

Optimal Research and Procurement Application Scenarios for 3-[5-(Quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one


Multi-Target Anticancer Lead Discovery Leveraging Dual PI3K–hCA Pharmacophores

The compound's unique integration of a PI3Kα-active quinolinyl–oxadiazole motif (analog IC₅₀ = 6.6–7.6 µM) [1] and an hCA IX/XII-selective coumarin–oxadiazole motif (analog Ki = 0.16–2.34 µM; >100-fold selectivity over hCA I/II) [2] makes it an ideal single-entity starting point for multi-target anticancer programs. Researchers can avoid synthesizing and formulating two separate lead series by procuring this compound as a unified scaffold for simultaneous modulation of PI3K/AKT signaling and tumor pH regulation. This is particularly relevant for PIK3CA-mutated solid tumors where both pathways are dysregulated.

Broad-Spectrum Antimicrobial Screening with Built-in Coumarin Bioactivity

The quinolin-6-yl–oxadiazole core has established broad-spectrum antimicrobial activity (MIC = 3.12–25 µg/mL against Gram-positive, Gram-negative, fungal, and mycobacterial strains) [3]. The appended coumarin moiety contributes additional membrane-permeabilizing and DNA-binding properties [4]. Procurement of this compound enables a single-assay evaluation of whether coumarin hybridization enhances antimicrobial potency or spectrum, eliminating the need to synthesize multiple two-component hybrids for initial screening.

Antioxidant-Enhanced Neurodegenerative Disease Model Studies

Coumarin–oxadiazole hybrids demonstrate dual AChE/BuChE inhibition (IC₅₀ = 28.68–29.56 µM for AChE) and significant antioxidant activity [4]. The target compound extends this profile with a quinoline moiety that independently contributes antioxidant and metal-chelating capacity [5]. For Alzheimer's disease and other neurodegenerative models where oxidative stress and cholinergic dysfunction coexist, this compound provides a single-molecule tool to probe whether tripartite hybridization yields superior neuroprotective effects compared to two-component coumarin–oxadiazole or quinoline–oxadiazole hybrids.

Chemical Biology Probe Development for Dual Topoisomerase–Kinase Inhibition

Recent evidence demonstrates that quinoline–chromene hybrids function as dual topoisomerase I/II inhibitors with sub-micromolar IC₅₀ values [6]. The target compound replaces the direct quinoline–chromene linkage with a 1,3,4-oxadiazole bridge, creating a structurally distinct scaffold. Procurement supports structure–activity relationship (SAR) studies to evaluate whether the oxadiazole spacer improves topoisomerase selectivity, reduces off-target kinase effects, or alters DNA-intercalation geometry relative to directly linked quinoline–chromene hybrids.

Quote Request

Request a Quote for 3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.